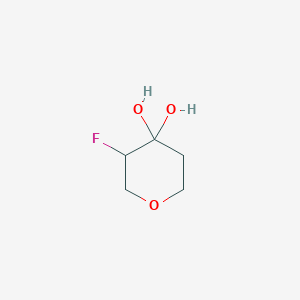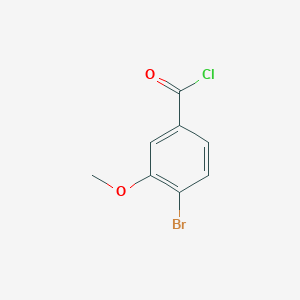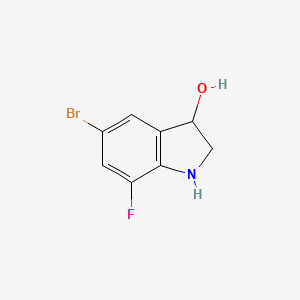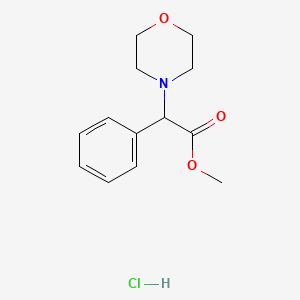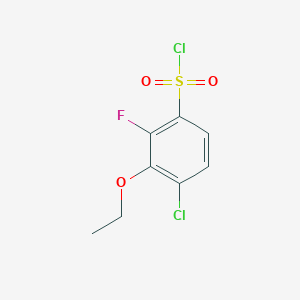
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
Vue d'ensemble
Description
“1-(1-Bromo-2,2,2-trifluoroethyl)benzene” is a chemical compound with the empirical formula C8H6BrF3 . It has a molecular weight of 239.03 .
Molecular Structure Analysis
The molecular structure of “1-(1-Bromo-2,2,2-trifluoroethyl)benzene” can be represented by the SMILES stringFC(F)(F)C(Br)c1ccccc1 . The InChI representation is 1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H . Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.555 g/mL at 25 °C .Applications De Recherche Scientifique
Regioselective Bromination Applications
- Regioselective Bromination and Sulfur-Functionalised Benzoquinones : A study by Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This study highlights the potential for creating new sulfur-containing quinone derivatives, showcasing the versatility of brominated compounds in synthesis (Aitken et al., 2016).
Organometallic Synthesis
- Versatile Starting Material for Organometallic Synthesis : Research by Porwisiak and Schlosser (1996) demonstrated that 1-Bromo-3,5-bis(trifluoromethyl)benzene is an effective starting material for synthesizing organometallic compounds. This highlights its role in creating phenylmagnesium, phenyllithium, and phenylcopper intermediates, crucial in various synthetic applications (Porwisiak & Schlosser, 1996).
Anion Sensing
- Anion Sensing with Fluorescent Compounds : A study by Brazeau et al. (2017) utilized a blue fluorescent triarylboron-functionalized bisbenzimidazole for anion sensing. This application is significant in detecting small anions like fluoride and cyanide, demonstrating the compound's potential in environmental and biological sensing (Brazeau et al., 2017).
Polymer Chemistry and Organic Synthesis
- Photoactive Cross-linking Reagents for Polymer Chemistry : Research by Chapyshev and Chernyak (2013) on triazidation of various trifluorobenzenes, including 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene, highlights its use in producing photoactive cross-linking reagents. These reagents have potential applications in polymer chemistry and the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).
Crystal Structure Analysis
- Crystal Structure Studies : The work of Ebersbach et al. (2022) on the crystal structures of various compounds, including 3,5-bis(bromomethyl)phenyl acetate, contributes to understanding the molecular arrangement and bonding interactions in halogenated compounds. This knowledge is crucial in materials science and molecular engineering (Ebersbach et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-6-3-7(2)5-8(4-6)9(11)10(12,13)14/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBLDSCJSSCIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
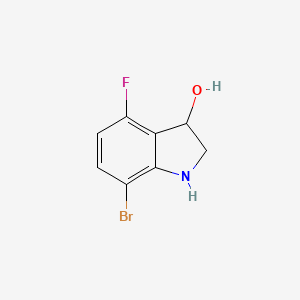


![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
